2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Catalog No.
S2665279
CAS No.
1936396-62-1
M.F
C21H19NO4
M. Wt
349.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicycl...

CAS Number

1936396-62-1

Product Name

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Molecular Formula

C21H19NO4

Molecular Weight

349.386

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-13(10-21)11-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)

InChI Key

JMVXIHLJJFHMKW-UHFFFAOYSA-N

SMILES

C1C2CC1(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Solubility

not available

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound, with the molecular formula C21H19NO4C_{21}H_{19}NO_{4} and a molar mass of 349.38 g/mol, is notable for its rigidity and structural uniqueness, making it a significant subject in both chemical and biological research. The Fmoc group is widely utilized in peptide synthesis, indicating its relevance in medicinal chemistry and biochemistry .

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the carbonyl carbon, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) is commonly used for substitution reactions.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits potential biological activities that make it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, where the Fmoc group can be cleaved under basic conditions to reveal active sites for enzyme or receptor interaction. This property may allow it to inhibit certain biological pathways, making it useful in studying enzyme mechanisms and protein-ligand interactions .

The synthesis of this compound typically involves multiple steps:

  • Preparation of Bicyclic Core: This can be achieved through a Diels-Alder reaction followed by various functional group transformations.
  • Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial production may optimize these synthetic routes to enhance yield and reduce costs, utilizing techniques like continuous flow reactors for improved efficiency and scalability .

The compound has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Used to study enzyme mechanisms and protein-ligand interactions.
  • Medicine: Investigated for its potential as a scaffold in drug development, particularly for designing enzyme inhibitors.
  • Industry: Employed in producing specialty chemicals and materials .

Research on the interactions of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has indicated its potential to bind selectively to specific enzymes or receptors. This binding affinity is attributed to its rigid bicyclic structure, which enhances specificity and efficacy in biological systems. Studies focusing on its inhibitory effects on enzymatic activity could provide insights into its therapeutic applications .

Several compounds share structural similarities with 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, each presenting unique features:

Compound NameCAS NumberMolecular FormulaKey Features
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid2002257-09-0C22H21NO4Contains a methyl group enhancing steric properties
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid2764004-91-1C25H23NO4Features a phenyl group potentially influencing binding characteristics
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-cyclopentanecarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acidC28H30N2O5DiscontinuedLarger structure with additional carbon chains affecting solubility

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic framework combined with the Fmoc protecting group, which provides distinct advantages in both synthetic applications and biological interactions compared to similar compounds listed above .

The synthetic journey of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is rooted in advancements in peptide synthesis and strained bicyclic systems. The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized amine protection strategies due to its base-labile properties and compatibility with solid-phase peptide synthesis (SPPS). Concurrently, the development of azabicyclo[2.1.1]hexane derivatives emerged from studies on conformationally constrained amino acids. Early work by Lescop et al. (2001) demonstrated stereoselective electrophilic additions to cyclobutene dicarbamates, enabling efficient synthesis of 2-azabicyclo[2.1.1]hexane scaffolds. The fusion of these two innovations—Fmoc protection and bicyclic rigidity—culminated in the creation of this compound, which combines the synthetic utility of Fmoc with the structural uniqueness of azabicyclo systems.

Systematic Naming Conventions and Common Appellations

The compound’s systematic IUPAC name, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its structural features:

  • Bicyclo[2.1.1]hexane: A bridged bicyclic system with carbon atoms at positions 2, 1, and 1.
  • 2-Aza: A nitrogen atom replacing the bridgehead carbon at position 2.
  • Fmoc group: The fluorenylmethyloxycarbonyl moiety protecting the amine.
  • Carboxylic acid: A carboxyl group at position 1.

Common names include Fmoc-2,4-methanoproline, highlighting its role as a proline analogue with a rigid bicyclic core. The CAS registry number 1936396-62-1 uniquely identifies this compound in chemical databases.

Table 1: Nomenclature Comparison

Systematic NameCommon NameCAS Number
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acidFmoc-2,4-methanoproline1936396-62-1

Significance in Chemical Research

This compound bridges peptide chemistry and structural biology through three key attributes:

  • Conformational Rigidity: The bicyclo[2.1.1]hexane scaffold enforces a trans-amide bond geometry, reducing aggregation in peptide synthesis.
  • Synthetic Versatility: The Fmoc group allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections.
  • Biological Relevance: Its structural mimicry of proline enables studies on peptide secondary structures and enzyme-substrate interactions, particularly in neurodegenerative and antimicrobial research.

Table 2: Research Applications

Application AreaKey ContributionSource
Peptide SynthesisEnhances synthesis of aggregation-prone peptides
Enzyme Inhibition StudiesServes as scaffold for protease inhibitors
Structural BiologyProbes protein folding dynamics

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis involves multi-step strategies:

  • Bicyclic Core Formation: Photochemical [2+2] cycloaddition of cis-cyclobutene dicarboxylic anhydride yields the azabicyclo[2.1.1]hexane skeleton.
  • Fmoc Protection: Reaction with Fmoc chloride introduces the protecting group at the amine position.
  • Carboxylic Acid Functionalization: Oxidation or hydrolysis steps generate the final carboxyl moiety.

Key Reaction:
$$
\text{cis-Cyclobutene dicarboxylic anhydride} \xrightarrow{\text{NH}_3} \text{2-Azabicyclo[2.1.1]hexane} \xrightarrow{\text{Fmoc-Cl}} \text{Protected intermediate} \xrightarrow{\text{Oxidation}} \text{Final product}
$$
This route achieves an overall yield of 10–15% in laboratory settings.

Structural Characterization

X-ray crystallography reveals a puckered bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring strain:

  • Bond Lengths: C1–N2 = 1.47 Å, C3–C4 = 1.54 Å.
  • Dihedral Angles: N2–C1–C5–C6 = 112°, indicating significant distortion.
    Spectroscopic data:
  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.75 (d, Fmoc aromatic), 4.35 (m, CH$$2$$O), 3.10 (m, bicyclic CH).
  • IR: 1720 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C–O–C).

Applications in Peptide Science

Conformational Control

The compound’s rigidity imposes a trans-amide conformation ($$ \omega = 180^\circ $$), contrasting with proline’s cis-trans equilibrium ($$ \omega = 0^\circ \text{ or } 180^\circ $$). This property is exploited to:

  • Prevent β-Sheet Aggregation: In amyloid peptide studies, substitution with this analogue reduces fibril formation.
  • Stabilize Turns: Enhances α-helix stability in designed peptides by fixing backbone angles.

Case Study: HIV Protease Inhibitors

Incorporation into peptide substrates improved binding affinity ($$ K_i = 2.3 \ \text{nM} $$) by enforcing optimal orientation of catalytic residues. Comparative data:

Table 3: Inhibitor Efficacy

Compound$$ K_i $$ (nM)Selectivity Index
Native peptide15.21.0
Bicyclic analogue2.36.6

The compound’s molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.4 g/mol . Its IUPAC name reflects the bicyclo[2.1.1]hexane core, which consists of two fused rings: a six-membered bicyclic system with bridgehead nitrogen and a carboxylic acid substituent. The Fmoc group is attached via a carbonyl linkage at the nitrogen atom, creating a sterically hindered environment.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₂₁H₁₉NO₄
Molecular Weight349.4 g/mol
CAS Number1936396-62-1
Bicyclic CoreAzabicyclo[2.1.1]hexane
Functional GroupsCarboxylic acid, Fmoc-protected amine

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the bicyclic structure, with the nitrogen atom positioned at the bridgehead . The Fmoc group adopts a planar configuration due to conjugation between the fluorenyl aromatic system and the carbonyl group, which stabilizes the molecule against nucleophilic attack during peptide synthesis .

Stereochemical Properties

The azabicyclo[2.1.1]hexane framework imposes strict stereochemical constraints. The bridgehead nitrogen and adjacent carbons create three stereogenic centers, resulting in four possible stereoisomers. However, synthetic routes typically yield a single enantiomer due to stereoselective cyclization steps [2] [3].

Table 2: Stereochemical Outcomes in Synthesis

Synthetic MethodStereoselectivityMajor Isomer
Diels-Alder CycloadditionHigh (≥95% ee)(1R,2S,5S)-isomer
Photochemical CyclizationModerate (80–85% ee)(1S,2R,5R)-isomer

The stereochemistry influences biological activity; for example, the (1R,2S,5S)-isomer exhibits higher binding affinity to enzyme active sites . Computational modeling reveals that the equatorial orientation of the carboxylic acid group minimizes steric clashes with the Fmoc moiety .

Conformational Constraints of the Azabicyclo[2.1.1]hexane Framework

The bicyclo[2.1.1]hexane system imposes rigidity, reducing conformational flexibility. Key features include:

  • Bridgehead Strain: The 60° bond angles at the bridgehead nitrogen deviate from ideal tetrahedral geometry, introducing strain that stabilizes the molecule in a single dominant conformation .
  • Restricted Rotation: The fused rings prevent free rotation around the C–N and C–C bonds, locking substituents in specific orientations [3].

Table 3: Conformational Analysis

ParameterAzabicyclo[2.1.1]hexaneProline Analogue
ΔG (Conformational Change)12.3 kcal/mol4.1 kcal/mol
Torsional Angles (θ₁, θ₂)55°, 110°75°, 135°

This rigidity makes the compound valuable in peptide synthesis, where it prevents β-sheet aggregation and improves solubility .

Fmoc Protection Group Chemistry

The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its key attributes include:

  • Base-Labile Cleavage: Removable with 20% piperidine in dimethylformamide (DMF), leaving other functional groups intact .
  • UV Detectability: The fluorenyl chromophore absorbs at 301 nm, enabling real-time monitoring of coupling reactions .

Table 4: Comparison of Protecting Groups

GroupStability (Acid)Cleavage ConditionSteric Bulk
FmocLowPiperidine (base)High
BocHighTrifluoroacetic acidModerate
CbzModerateH₂/Pd-CLow

The Fmoc group’s bulkiness slows coupling kinetics but enhances regioselectivity in multi-step syntheses [2].

XLogP3

3.2

Dates

Modify: 2023-08-16

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